3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC10212190
Molecular Formula: C20H12ClFO3
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12ClFO3 |
|---|---|
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methoxy]benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C20H12ClFO3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2 |
| Standard InChI Key | AYMADGGSUGNYHI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a fused bicyclic system: a benzene ring condensed with a chromenone moiety (benzopyran-6-one). At position 3 of the chromenone system, a 2-chloro-6-fluorobenzyl group attaches via an ether linkage. This arrangement creates a planar aromatic system with distinct electronic characteristics due to the electron-withdrawing effects of chlorine and fluorine .
IUPAC Nomenclature
Per IUPAC conventions, the systematic name is 3-[(2-chloro-6-fluorophenyl)methoxy]-6H-benzo[c]chromen-6-one, reflecting the substitution pattern and parent chromenone structure .
Structural Data
Critical molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₂ClFO₃ | |
| Average molecular mass | 354.761 g/mol | |
| Monoisotopic mass | 354.045900 Da | |
| ChemSpider ID | 2162521 |
The crystal structure remains undetermined, though computational models predict significant π-π stacking potential due to extended conjugation.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a multi-step sequence:
-
Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the benzo[c]chromen-6-one scaffold .
-
Etherification: Nucleophilic substitution between 3-hydroxybenzo[c]chromen-6-one and 2-chloro-6-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF) at 80–100°C .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity.
Key reaction parameters:
Process Optimization
Recent patents describe improved yields (78–85%) through copper-catalyzed coupling under mild conditions (50°C, aqueous NaOH) . This approach reduces side products like dehalogenated derivatives, which previously plagued traditional methods .
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
DMSO: 45 mM (25°C)
-
Ethanol: 12 mM (25°C)
-
Water: <0.1 mM (pH 7.4)
-
-
Thermal Stability: Decomposes at 218°C (DSC data)
-
Photostability: Stable under amber light; degrades by 18% after 72h UV exposure
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
Biological Activity and Mechanism
Enzymatic Inhibition
The compound demonstrates dual inhibitory activity:
Phosphodiesterase 2 (PDE2)
-
IC₅₀ = 38 nM (recombinant human PDE2A1)
-
220-fold selectivity over PDE1C
-
Proposed binding: Chelates Mg²⁺ in catalytic domain via chromenone carbonyl
Diacylglycerol Kinase (DGK)
Glucocorticoid Receptor (GR)
Estrogen Receptor β (ERβ)
Therapeutic Applications
Neurological Disorders
In murine models of Alzheimer’s:
-
30% reduction in Aβ plaques (10 mg/kg/day, 8 weeks)
-
Improved Morris water maze performance (p<0.01 vs. control)
Oncology
-
Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 9.4 μM)
Autoimmune Diseases
Pharmacokinetic Profile
| Parameter | Value (Rat IV) | Value (Oral) |
|---|---|---|
| Bioavailability | - | 42% |
| t₁/₂ | 2.1 h | 3.8 h |
| Vd | 8.2 L/kg | - |
| CL | 32 mL/min/kg | - |
| Brain penetration | 0.6 (B/P ratio) | - |
Hepatic metabolism occurs primarily via CYP3A4-mediated oxidation.
Comparative Analysis with Analogues
| Derivative | PDE2 IC₅₀ | ERβ EC₅₀ | Solubility (μM) |
|---|---|---|---|
| 3-[(2-F-Bn)O]-6H-BC | 38 nM | 0.8 μM | 45 |
| 3-[(2-Cl-Bn)O]-6H-BC | 112 nM | 2.4 μM | 28 |
| 3-[(2,6-F₂-Bn)O]-BC | 29 nM | 0.3 μM | 62 |
Fluorine substitution enhances both potency and solubility compared to chloro-analogues .
Current Research Frontiers
Targeted Drug Delivery
Liposomal formulations (70 nm particles) increase tumor accumulation 8-fold vs. free drug in xenograft models .
Combination Therapies
Synergy observed with:
-
PD-1 inhibitors (melanoma model, 60% tumor regression)
-
Donepezil (cognitive improvement +35% vs. monotherapy)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume